N-(2-Chloro-3-pyridinyl)-5-(3-hydroxyphenyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloropyridin-3-yl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridine moiety, a hydroxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-3-yl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloropyridine moiety: This step often involves nucleophilic substitution reactions where a suitable chloropyridine derivative is reacted with an appropriate nucleophile.
Attachment of the hydroxyphenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling, where a hydroxyphenyl boronic acid or halide is used as a coupling partner.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-3-yl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom in the chloropyridine moiety.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chloropyridin-3-yl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-3-yl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyridin-3-yl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide
- N-(2-chloropyridin-3-yl)-5-(3-aminophenyl)-1,2-oxazole-3-carboxamide
- N-(2-chloropyridin-3-yl)-5-(3-nitrophenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(2-chloropyridin-3-yl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Properties
CAS No. |
912761-45-6 |
---|---|
Molecular Formula |
C15H10ClN3O3 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-5-(3-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H10ClN3O3/c16-14-11(5-2-6-17-14)18-15(21)12-8-13(22-19-12)9-3-1-4-10(20)7-9/h1-8,20H,(H,18,21) |
InChI Key |
BQTSHFJKLFGPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)NC3=C(N=CC=C3)Cl |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.